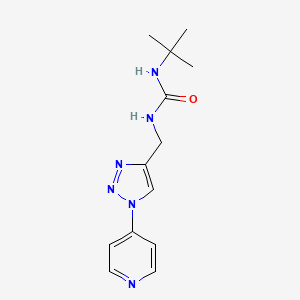
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C13H18N6O and its molecular weight is 274.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and implications of this compound in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with a pyridine-substituted triazole. The reaction conditions often include solvent choices such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the formation of the urea linkage.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing a triazole moiety have shown promising results in inhibiting the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells.
Table 1 summarizes the antiproliferative activity of related compounds:
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-triazol-4-yl)methyl)urea | MCF-7 | 16.23 |
| Similar Triazole Derivative | HCT116 | 12.45 |
| Another Analog | A549 | 14.67 |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been observed that derivatives can inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell growth and metabolism.
Case Study 1: In Vivo Efficacy
In a study involving a murine model with S180 tumor homografts, administration of a related compound resulted in a significant reduction in tumor volume compared to control groups. This suggests that the compound may have therapeutic potential in cancer treatment.
Case Study 2: Toxicity Assessment
Acute oral toxicity studies conducted on similar urea derivatives indicated low toxicity profiles, making them suitable candidates for further development as anticancer agents. The studies highlighted the importance of structural modifications in enhancing biological activity while minimizing adverse effects.
Propiedades
IUPAC Name |
1-tert-butyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-13(2,3)16-12(20)15-8-10-9-19(18-17-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHPSIVJVFLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














